![molecular formula C17H18N2O2S B12387595 ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosinase-IN-20 is a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in the production of melaninTyrosinase-IN-20 is known for its ability to inhibit tyrosinase activity, making it a valuable tool in the study and treatment of hyperpigmentation disorders and other conditions related to melanin production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-20 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of Tyrosinase-IN-20 is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain Tyrosinase-IN-20 in its pure form.
Industrial Production Methods
Industrial production of Tyrosinase-IN-20 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Key steps include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to ensure consistent product quality.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Tyrosinase-IN-20 undergoes various chemical reactions, including:
Oxidation: Tyrosinase-IN-20 can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert Tyrosinase-IN-20 into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed for reduction reactions.
Catalysts: Various catalysts, such as transition metal complexes, are used to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs of Tyrosinase-IN-20.
科学研究应用
Tyrosinase-IN-20 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Tyrosinase-IN-20 is employed in research on melanin production and pigmentation disorders.
Medicine: The compound is investigated for its potential therapeutic applications in treating hyperpigmentation disorders, such as melasma and age spots.
Industry: Tyrosinase-IN-20 is used in the development of skin-whitening products and other cosmetic formulations .
作用机制
Tyrosinase-IN-20 exerts its effects by inhibiting the activity of the enzyme tyrosinase. The mechanism involves binding to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition occurs through the formation of a stable complex between Tyrosinase-IN-20 and the copper ions in the active site of tyrosinase. The compound’s structure allows it to interact with key residues in the enzyme, blocking its catalytic activity and reducing melanin production .
相似化合物的比较
Similar Compounds
Several compounds are similar to Tyrosinase-IN-20 in terms of their structure and function. These include:
Kojic Acid: A well-known tyrosinase inhibitor used in skin-whitening products.
Arbutin: A glycosylated hydroquinone that inhibits tyrosinase activity.
Hydroquinone: A potent skin-lightening agent that reduces melanin production
Uniqueness of Tyrosinase-IN-20
Tyrosinase-IN-20 stands out due to its high potency and specificity for tyrosinase inhibition. Unlike some other inhibitors, Tyrosinase-IN-20 has a lower risk of side effects and can be used at lower concentrations to achieve the desired effects. Its unique structure allows for strong binding to the enzyme, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C17H18N2O2S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H18N2O2S/c1-4-21-16(20)14-12(3)18-17-19(11(2)10-22-17)15(14)13-8-6-5-7-9-13/h5-10,15H,4H2,1-3H3 |
InChI 键 |
XQBBRDUZCXRARK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=CS2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



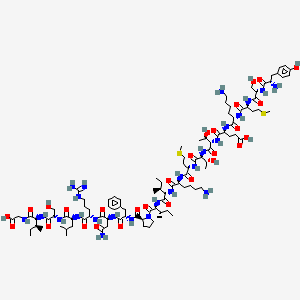
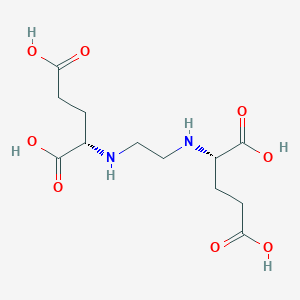
![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)
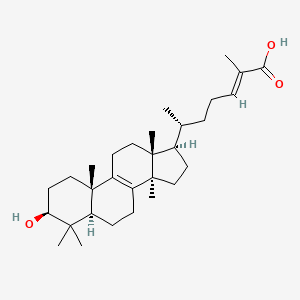
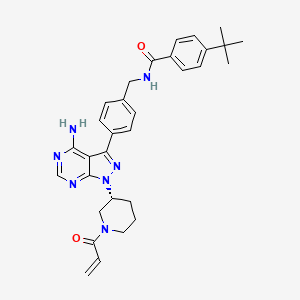

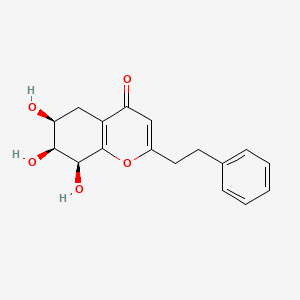
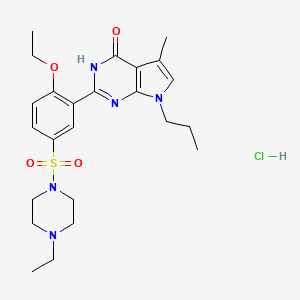
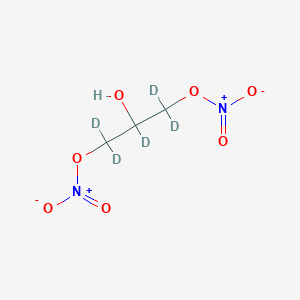
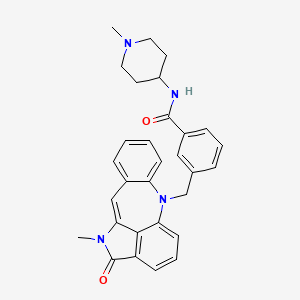
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
